
2-tert-Butyl-4,6-dimethylphenol
Overview
Description
2-tert-Butyl-4,6-dimethylphenol (CAS 1879-09-0) is a phenolic compound with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol. It is structurally characterized by a phenol ring substituted with a tert-butyl group at the 2-position and methyl groups at the 4- and 6-positions (SMILES: CC1=CC(C)=C(O)C(=C1)C(C)(C)C) . The compound is widely utilized as an antioxidant, polymerization inhibitor (e.g., in methyl methacrylate production), and stabilizer in industrial applications due to its ability to scavenge free radicals . Its quinone methide derivative, formed via dehydration, exhibits selective covalent binding to nucleophilic residues in proteins and peptides, a property studied for its implications in toxicology and drug design .
Preparation Methods
2-tert-Butyl-4,6-dimethylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of 2,4-dimethylphenol with isobutylene in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve high yields and purity . Industrial production methods often involve similar alkylation reactions, with optimizations for large-scale production to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-tert-Butyl-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-tert-Butyl-4,6-dimethylphenol has a wide range of scientific research applications:
Biology: This compound is utilized in proteomics research due to its phenolic properties.
Medicine: It acts as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: It is employed as an antioxidant in fuels, lubricants, and polymers to prevent oxidation and degradation
Mechanism of Action
The exact mechanism of action of 2-tert-Butyl-4,6-dimethylphenol is not fully elucidated. it is believed to involve the activation of diverse signaling pathways. As an antioxidant, it prevents the formation of free radicals and oxidative degradation by stabilizing reactive species. This property is particularly valuable in preventing fuel gumming and stabilizing ultraviolet-sensitive materials .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-tert-Butyl-4,6-dimethylphenol and their comparative properties:
Key Comparative Findings
Reactivity and Toxicity: The quinone methide derivative of this compound reacts selectively with cysteine and lysine residues in peptides, with hydration competing as a detoxification pathway . This reactivity is distinct from 2-tert-Butyl-4,6-dinitrophenol, where nitro groups enhance electrophilicity but may limit biological applications due to toxicity .
Antioxidant Capacity: 2-Tert-Butyl-4,6-Bis(3,5-Di-Tert-Butyl-4-Hydroxybenzyl)Phenol demonstrates superior antioxidant activity (IC₅₀: 46.14 µg/mL) compared to this compound, attributed to its additional hydroxybenzyl groups, which enhance radical scavenging . However, its cytotoxicity against cancer cells (e.g., DLA, EAC) is lower than curcumin, suggesting structure-activity trade-offs .
Steric and Electronic Effects: Bulkier substituents, as in 4-sec-Butyl-2,6-di-tert-butylphenol and 2,2'-Methylenebis(4,6-di-tert-butylphenol), improve thermal stability but reduce solubility, limiting their use in aqueous systems . In contrast, this compound balances steric bulk and lipophilicity, making it suitable for organic-phase applications .
Analytical Utility: 4-chloro-2,6-dimethylphenol and its iodo analogue are specialized for detecting chlorine dioxide and hypochlorite in water, leveraging halogen substituents for selective derivatization . This contrasts with the broader industrial use of this compound.
Biological Activity
2-tert-Butyl-4,6-dimethylphenol (also known as AO30) is a phenolic compound widely recognized for its antioxidant properties and applications in various industries, including food preservation and polymer stabilization. This article provides a detailed overview of its biological activity, including antioxidant mechanisms, toxicity studies, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tert-butyl group and two methyl groups attached to a phenolic ring. Its molecular formula is C12H18O, and it has a molecular weight of 178.27 g/mol. The presence of the hydroxyl group (-OH) contributes to its chemical reactivity and biological activity.
Antioxidant Activity
Mechanisms of Antioxidant Action
The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. The mechanisms include:
- Hydrogen Atom Transfer (HAT) : This mechanism involves the transfer of a hydrogen atom from the phenolic compound to the free radical, neutralizing it.
- Electron Transfer-Proton Transfer (ET-PT) : This dual mechanism allows the compound to donate an electron followed by a proton transfer.
- Sequential Proton Loss Electron Transfer (SPLET) : This involves the sequential loss of protons and subsequent electron transfer.
Studies have shown that this compound exhibits significant hydrophilic oxygen radical absorbance capacity (H-ORAC) values, indicating strong antioxidant potential compared to other phenolic compounds .
Compound | H-ORAC Value |
---|---|
This compound | 0.525 |
2-hydroxy-4-methylphenyl ethanone | 0.504 |
2-tert-butyl-p-cresol | 0.249 |
2,4-di-tert-butylphenol | 0.125 |
The structural features of this compound enhance its reactivity towards peroxyl radicals, contributing to its effectiveness as an antioxidant .
Toxicity Studies
Pulmonary Toxicity
Research has indicated that this compound exhibits pulmonary toxicity similar to other butylated phenolic compounds. A study assessed the pulmonary effects of various antioxidants, revealing that this compound could induce adverse respiratory outcomes when inhaled at high concentrations .
Case Studies on Exposure
A case study involving occupational exposure highlighted the potential risks associated with prolonged inhalation of vapors from products containing this compound. Symptoms reported included respiratory irritation and potential long-term lung damage .
Applications in Industry
This compound is commonly used as an antioxidant in:
- Food Preservation : To prevent oxidative rancidity in fats and oils.
- Plastics and Polymers : As a stabilizer against thermal degradation.
- Cosmetics : To enhance product stability and shelf life.
Q & A
Q. How does the structural configuration of 2-tert-Butyl-4,6-dimethylphenol influence its reactivity with biological macromolecules, and what experimental approaches are used to characterize these interactions?
The tert-butyl and methyl groups at positions 2, 4, and 6 create steric hindrance, directing reactivity toward electrophilic substitution or quinone methide formation. This intermediate reacts with nucleophilic residues (e.g., cysteine, lysine) in proteins, altering their function.
Methodology :
- Kinetic Studies : Monitor reaction rates under varying pH and temperature using UV-Vis spectroscopy or stopped-flow techniques to identify optimal conditions for quinone methide formation .
- Mass Spectrometry : Characterize covalent adducts via LC-MS/MS to map modification sites on peptides/proteins .
- Competitive Hydration Assays : Compare reactivity with competing nucleophiles (e.g., glutathione) to assess selectivity .
Q. What chromatographic methods are effective for quantifying this compound and its derivatives in environmental samples?
Derivatization-based HPLC or GC-MS methods enhance sensitivity for trace analysis. For example, halogenation (e.g., chlorination or iodination) of phenolic derivatives improves detection.
Methodology :
- Two-Step Derivatization : React with 2,6-dimethylphenol to form halogenated derivatives (e.g., 4-chloro-2,6-dimethylphenol), followed by separation via reverse-phase HPLC with UV detection .
- Calibration Optimization : Use internal standards (e.g., deuterated analogs) to achieve linearity (r² ≥ 0.999) and low detection limits (0.009–0.011 mg/L) in water matrices .
Q. How can researchers assess the antioxidant efficacy of this compound using H-ORAC assays?
The hydrophilic oxygen radical absorbance capacity (H-ORAC) assay quantifies peroxyl radical scavenging. Structural features like the phenolic -OH group and alkyl substituents determine activity.
Methodology :
- Fluorescence Quenching : Measure decay of fluorescein in the presence of AAPH (radical generator) and calculate area under the curve (AUC) .
- Structure-Activity Analysis : Compare H-ORAC values (e.g., 0.525 μM TE/μM for this compound) with analogs to identify substituent effects. Steric hindrance from tert-butyl groups may reduce accessibility of the -OH group, lowering efficacy compared to less hindered phenols .
Q. What methodologies are employed to study the thermal degradation products of this compound in high-temperature applications?
In aviation fuels, oxidative and thermal stress generates degradation byproducts.
Methodology :
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–500°C) to determine thermal stability .
- GC-MS Profiling : Identify volatile degradation products (e.g., quinones, alkylated benzenes) after accelerated aging at 150°C .
- FT-IR Spectroscopy : Track carbonyl formation (C=O stretches at ~1700 cm⁻¹) to assess oxidation extent .
Q. How do conflicting data on the cytotoxicity of this compound arise, and what strategies resolve these discrepancies?
Variability in cytotoxicity studies may stem from differences in cell models, exposure durations, or metabolite generation.
Methodology :
- Comparative Toxicity Assays : Test parallel in vitro (e.g., mammalian cell lines) and in vivo models under standardized OECD guidelines to validate results .
- Metabolite Profiling : Use hepatic microsomes to identify reactive intermediates (e.g., quinone methides) and correlate with cell viability data .
- Dose-Response Analysis : Apply Hill slope models to distinguish threshold effects from linear trends, addressing non-monotonic responses .
Q. What mechanistic insights explain this compound’s efficacy as a polymerization inhibitor?
The compound scavenges free radicals (e.g., peroxyl radicals) that initiate polymerization chains.
Methodology :
- Radical Trapping Assays : Use ESR spectroscopy to detect and quantify radical adducts in monomer solutions (e.g., methyl methacrylate) .
- Inhibition Efficiency (IE) : Calculate IE = (1 – Rp/Rp₀) × 100%, where Rp and Rp₀ are polymerization rates with/without inhibitor, measured via dilatometry or DSC .
Q. How can researchers ensure sample stability of this compound in long-term experimental studies?
Oxidation and photodegradation are key stability challenges.
Methodology :
Properties
IUPAC Name |
2-tert-butyl-4,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCSTZDXXUYDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
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DSSTOX Substance ID |
DTXSID6041551 | |
Record name | 6-tert-Butyl-2,4-xylenol | |
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Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-dimethyl-6-tert-butyl phenol appears as a yellow liquid with a phenolic odor. Insoluble in water and about the same density as water. Exposure to skin, eyes or mucous membranes may cause severe burns., Liquid; Other Solid, Melting point = 22.3 deg C; [ChemIDplus] Yellow liquid with a phenolic odor; [CAMEO] Liquid; mp = 22-23 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |
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Record name | 6-tert-Butyl-2,4-xylenol | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | 6-tert-Butyl-2,4-xylenol | |
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CAS No. |
1879-09-0 | |
Record name | 2,4-DIMETHYL-6-TERT-BUTYL PHENOL | |
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Record name | 2,4-Dimethyl-6-tert-butylphenol | |
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Record name | Topanol A | |
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Record name | Topanol A | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl- | |
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Record name | 6-tert-Butyl-2,4-xylenol | |
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Record name | 6-tert-butyl-2,4-xylenol | |
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Record name | BUTYLATED XYLENOL | |
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Retrosynthesis Analysis
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